molecular formula C12H7NOS B2681707 4-(5-Formylthiophen-2-yl)benzonitrile CAS No. 220399-23-5

4-(5-Formylthiophen-2-yl)benzonitrile

Cat. No.: B2681707
CAS No.: 220399-23-5
M. Wt: 213.25
InChI Key: AJOXIADTZVUUGY-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)benzonitrile is an organic compound with the molecular formula C₁₂H₇NOS It is a derivative of benzonitrile and thiophene, featuring a formyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-yl)benzonitrile typically involves the formylation of thiophene derivatives followed by a coupling reaction with benzonitrile. One common method includes the use of 5-bromothiophene-2-carbaldehyde as a starting material, which undergoes a coupling reaction with benzonitrile under the influence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: 4-(5-Carboxythiophen-2-yl)benzonitrile.

    Reduction: 4-(5-Hydroxymethylthiophen-2-yl)benzonitrile.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-yl)benzonitrile involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Formylthiophen-2-yl)benzonitrile: Similar structure but with the formyl group in a different position on the thiophene ring.

    4-(5-Carboxythiophen-2-yl)benzonitrile: An oxidized derivative with a carboxyl group instead of a formyl group.

    4-(5-Hydroxymethylthiophen-2-yl)benzonitrile: A reduced derivative with a hydroxymethyl group instead of a formyl group.

Uniqueness

4-(5-Formylthiophen-2-yl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its formyl group and thiophene ring make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4-(5-formylthiophen-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOXIADTZVUUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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